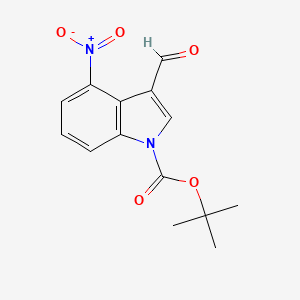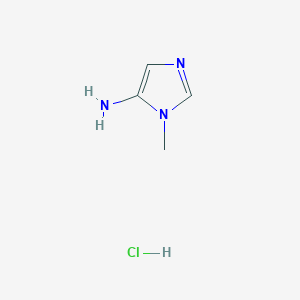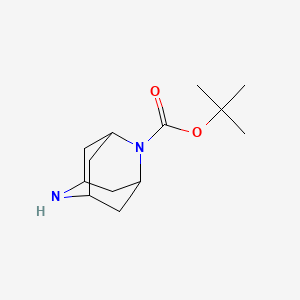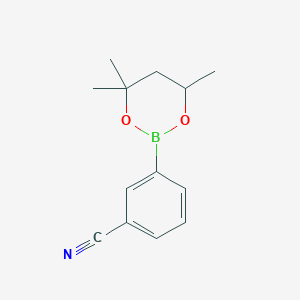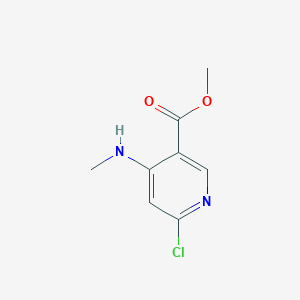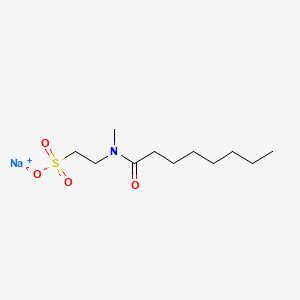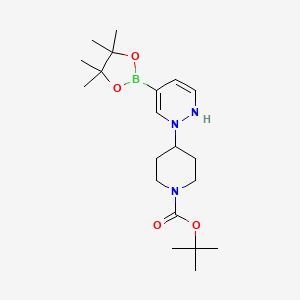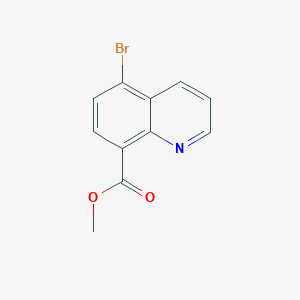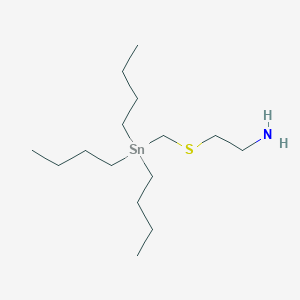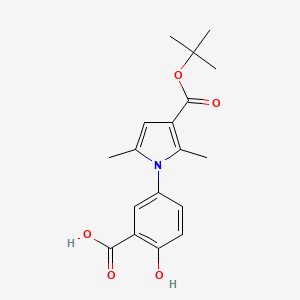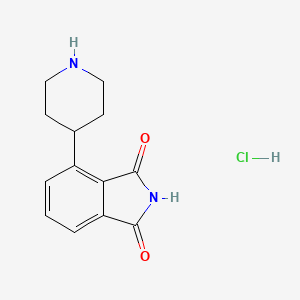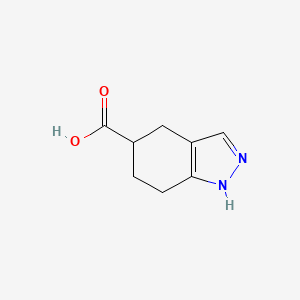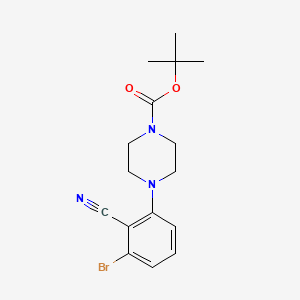
T-Butyl 4-(3-bromo-2-cyanophenyl)piperazine-1-carboxylate
Descripción general
Descripción
T-Butyl 4-(3-bromo-2-cyanophenyl)piperazine-1-carboxylate is a chemical compound with the CAS Number: 1260898-57-4 . It has a molecular weight of 366.26 and its IUPAC name is tert-butyl 4- (3-bromo-2-cyanophenyl)-1-piperazinecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H20BrN3O2/c1-16(2,3)22-15(21)20-9-7-19(8-10-20)14-6-4-5-13(17)12(14)11-18/h4-6H,7-10H2,1-3H3 . This provides a detailed description of the molecule’s structure. For a more visual representation or further analysis, specialized software or databases may be needed.Aplicaciones Científicas De Investigación
Synthesis and Characterization
T-Butyl 4-(3-bromo-2-cyanophenyl)piperazine-1-carboxylate and its derivatives are primarily explored for their synthesis and characterization. For instance, a derivative was synthesized through a condensation reaction and characterized by various spectroscopic methods including LCMS, NMR, IR, and CHN elemental analysis. The structure was confirmed by single crystal X-ray diffraction data (Sanjeevarayappa et al., 2015).
Biological Activities
These compounds have been evaluated for their biological activities. A specific compound exhibited moderate anthelmintic activity and was screened for its in vitro antibacterial activity, although it showed poor results in this area (Sanjeevarayappa et al., 2015). Another study synthesized and characterized derivatives of N-Boc piperazine, focusing on their antibacterial and antifungal activities, and found them to be moderately active against several microorganisms (Kulkarni et al., 2016).
Chemical Properties and Applications
The research also delves into the chemical properties and potential applications of these compounds. For example, the crystal structure of a derivative was studied, highlighting its steric congestion and pharmacologically useful core (Gumireddy et al., 2021). Another study focused on the synthesis, single crystal X-ray analysis, and DFT calculations, revealing the stability of the molecular structure and conformations (Yang et al., 2021).
Antiviral and Antimicrobial Activities
Some derivatives have shown potential antiviral activities against Tobacco mosaic virus and potent antimicrobial activity (Reddy et al., 2013).
Safety And Hazards
Propiedades
IUPAC Name |
tert-butyl 4-(3-bromo-2-cyanophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN3O2/c1-16(2,3)22-15(21)20-9-7-19(8-10-20)14-6-4-5-13(17)12(14)11-18/h4-6H,7-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIAQPOMQFNJYDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C(=CC=C2)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
T-Butyl 4-(3-bromo-2-cyanophenyl)piperazine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



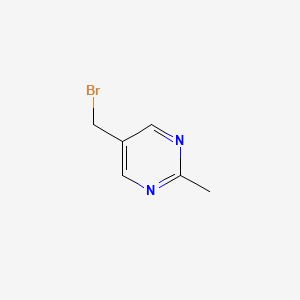
![Ethyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1401631.png)
